molecular formula C8H9FO B14020007 2-Fluoro-3,6-dimethylphenol

2-Fluoro-3,6-dimethylphenol

Cat. No.: B14020007
M. Wt: 140.15 g/mol
InChI Key: XIRSLQLSXPIPBZ-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethylphenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,6-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 3,6-dimethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-3,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Fluoro-4,6-dimethylphenol
  • 3-Fluoro-2,6-dimethylphenol
  • 2-Chloro-3,6-dimethylphenol

Uniqueness: 2-Fluoro-3,6-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

2-fluoro-3,6-dimethylphenol

InChI

InChI=1S/C8H9FO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3

InChI Key

XIRSLQLSXPIPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)F)O

Origin of Product

United States

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